molecular formula C14H13F2NO2 B2799360 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol CAS No. 864420-98-4

2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol

Cat. No.: B2799360
CAS No.: 864420-98-4
M. Wt: 265.26
InChI Key: VFGBEIMFYWAGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Biological Activity

The compound 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol is of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C11H10F2N1O2C_{11}H_{10}F_2N_1O_2. Its structure features a difluoroaniline moiety, which is known to enhance biological activity through various mechanisms.

  • Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit bromodomain and extraterminal domain (BET) proteins, which play critical roles in gene regulation and cancer progression. This inhibition can lead to reduced tumor growth and improved responses to therapies .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including resistant strains of bacteria. The presence of the difluoroaniline group may enhance its binding affinity to bacterial targets .

Structure-Activity Relationships (SAR)

Research into the SAR of similar compounds indicates that modifications on the aniline and methoxy groups significantly influence biological activity:

  • Fluorination : The introduction of fluorine atoms can enhance lipophilicity and improve cellular uptake.
  • Methoxy Group : The methoxy group at position 6 may contribute to increased solubility in biological systems, facilitating better bioavailability .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type IC50/Value Reference
BET Inhibition50 nM
Antimicrobial (E. coli)MIC = 32 µg/mL
Antiproliferative (HeLa)IC50 = 200 µg/mL

Case Studies

  • Oncology Research : A study examined the compound's effect on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 100 µg/mL. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
  • Antimicrobial Efficacy : In vitro tests against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with an MIC value indicating effective inhibition at low concentrations. This suggests potential for development as a therapeutic agent against resistant bacterial infections .

Properties

IUPAC Name

2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-11(15)12(16)7-10/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGBEIMFYWAGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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